![molecular formula C13H17N3O3 B1323233 tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate CAS No. 368426-88-4](/img/structure/B1323233.png)

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

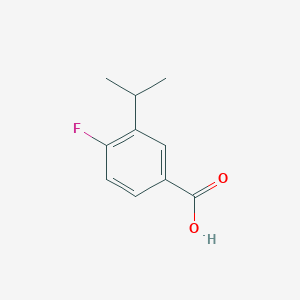

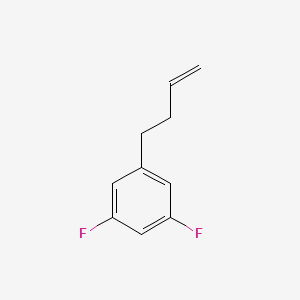

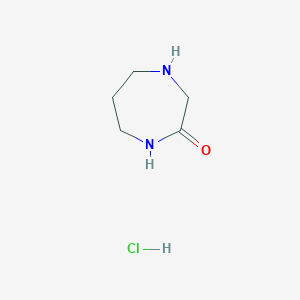

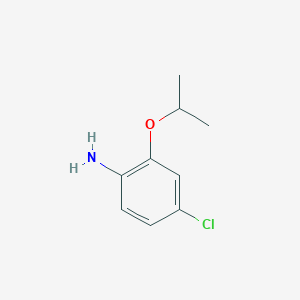

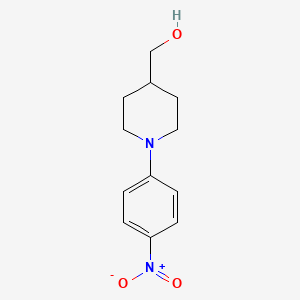

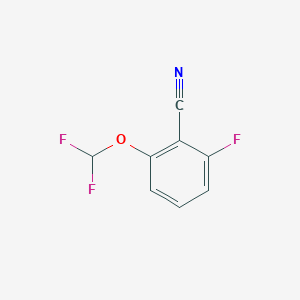

The synthesis of related compounds often involves the use of tert-butyl groups as protective groups for amines and alcohols. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized using di-tert-butyl dicarbonate with 2-aminobenzimidazole . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction . These methods could potentially be adapted for the synthesis of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate.

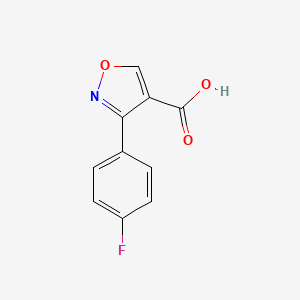

Molecular Structure Analysis

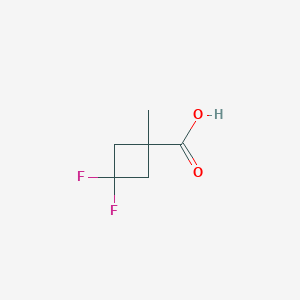

Crystallographic studies of related compounds provide insights into the molecular structure. For instance, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallizes in an orthorhombic lattice and exhibits intermolecular hydrogen bonding . The structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by X-ray diffraction, revealing a non-planar conformation and intermolecular hydrogen bonding . These findings suggest that tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate may also exhibit specific intermolecular interactions and crystal packing patterns.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds can be inferred from the literature. For example, tert-butyl-substituted carbazoles were synthesized and their reactivity characterized by several chemical reactions . The tert-butyl group is often used as a protecting group that can be removed under certain conditions, which could be relevant for the chemical reactions of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are often related to their molecular structure. For instance, the thermal and crystallographic properties of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate were studied using DSC and TGA, providing information on its stability and decomposition . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate strong interactions between functional groups . These studies can help predict the properties of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate, such as its thermal stability and reactivity.

Wissenschaftliche Forschungsanwendungen

1. Structural Studies and Hydrogen Bond Analysis

A study by Das et al. (2016) focused on the synthesis and structural characterization of carbamate derivatives, including tert-butyl carbamates. They used single crystal X-ray diffraction to analyze the molecular environments and interactions, particularly hydrogen bonds, which are fundamental in forming three-dimensional architectures in such compounds (Das et al., 2016).

2. Synthesis Methods and Applications

Another study, by Zhang et al. (2022), described the synthesis of tert-butyl carbamates as intermediates in the production of specific molecules, highlighting their importance in complex synthesis routes for targeted molecules (Zhang et al., 2022).

3. Crystallography and Molecular Conformation

Kant et al. (2015) conducted a study on the crystallographic structure of tert-butyl carbamates, analyzing their molecular conformation and packing patterns. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kant et al., 2015).

4. Use in Organic Reactions

Research by Liu and Hii (2011) explored the use of tert-butyl perbenzoate, a compound related to tert-butyl carbamates, in Fujiwara-Moritani reactions. This demonstrates the application of tert-butyl carbamates in facilitating specific organic reactions (Liu & Hii, 2011).

Safety And Hazards

Zukünftige Richtungen

Isoxazole, an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-10-9(6-8)11(14)16-19-10/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIZHSBBBSRKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

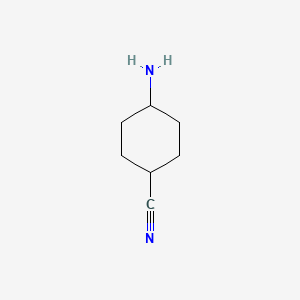

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634923 | |

| Record name | tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate | |

CAS RN |

368426-88-4 | |

| Record name | Carbamic acid, [(3-amino-1,2-benzisoxazol-5-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368426-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)